molecular formula C26H33N3O B4547718 (3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one

(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one

Cat. No.: B4547718
M. Wt: 403.6 g/mol
InChI Key: NOEFGARTOINELU-LKNRODPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one is a complex organic compound characterized by its unique structure, which includes a piperidinone core substituted with dimethylaminophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 1-propylpiperidin-4-one under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites on proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

    (3E,5E)-3,5-Bis(benzylidene)-1-propylpiperidin-4-one: Similar structure but lacks the dimethylamino groups.

    (3E,5E)-3,5-Bis({[4-(methylamino)phenyl]methylidene})-1-propylpiperidin-4-one: Similar structure with methylamino groups instead of dimethylamino groups.

Uniqueness

(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one is unique due to the presence of dimethylamino groups, which can enhance its solubility and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such functional groups can improve the pharmacokinetic properties of potential drugs.

Properties

IUPAC Name

(3E,5E)-3,5-bis[[4-(dimethylamino)phenyl]methylidene]-1-propylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O/c1-6-15-29-18-22(16-20-7-11-24(12-8-20)27(2)3)26(30)23(19-29)17-21-9-13-25(14-10-21)28(4)5/h7-14,16-17H,6,15,18-19H2,1-5H3/b22-16+,23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEFGARTOINELU-LKNRODPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(=CC2=CC=C(C=C2)N(C)C)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one
Reactant of Route 2
Reactant of Route 2
(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one
Reactant of Route 3
Reactant of Route 3
(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one
Reactant of Route 4
Reactant of Route 4
(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one
Reactant of Route 5
Reactant of Route 5
(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one
Reactant of Route 6
(3E,5E)-3,5-Bis({[4-(dimethylamino)phenyl]methylidene})-1-propylpiperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.